N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-(methylsulfanyl)benzamide
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Overview
Description
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-(methylsulfanyl)benzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dioxoisoindoline core and a methylsulfanylbenzamide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-(methylsulfanyl)benzamide typically involves the reaction of N-(1,3-dioxoisoindolin-4-yl)acetamide with various aliphatic, aromatic, and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This method is advantageous due to its simplicity, high yield, and minimal environmental impact.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of water as a solvent, are often employed to minimize waste and reduce the environmental footprint of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as amines and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-(methylsulfanyl)benzamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its ability to inhibit specific enzymes or pathways involved in disease processes.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it may modulate signaling pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-3-(methylsulfanyl)benzamide can be compared with other similar compounds, such as:
N-(1,3-dioxoisoindol-4-yl)-3-fluorobenzamide: This compound has a fluorine atom instead of a methylsulfanyl group, which may alter its chemical properties and biological activities.
N-(1,3-dioxoisoindol-4-yl)-3,4-dimethylbenzamide:
N-(1,3-dioxoisoindol-4-yl)-3-methylisoxazole-5-carboxamide: This compound has an isoxazole ring instead of a benzamide moiety, which may influence its chemical behavior and biological effects.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c1-22-10-5-2-4-9(8-10)14(19)17-12-7-3-6-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JONPXMQIWPLJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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